An In-depth Technical Guide to (2-Bromophenyl)boronic acid: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (2-Bromophenyl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromophenyl)boronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility primarily stems from its role as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the chemical properties, synthetic applications, and experimental protocols related to (2-Bromophenyl)boronic acid, offering valuable insights for researchers and professionals in drug development and chemical research.
Chemical and Physical Properties
(2-Bromophenyl)boronic acid is a white to off-white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BBrO₂ | [1] |
| Molecular Weight | 200.83 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 113 °C (lit.) | [2] |
| Boiling Point | 329.2 ± 44.0 °C (Predicted) | [2] |
| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.25 ± 0.58 (Predicted) | [2] |
| Solubility | Soluble in methanol. Slightly soluble in water. | [2] |
Stability and Reactivity
Understanding the stability and reactivity of (2-Bromophenyl)boronic acid is crucial for its proper handling, storage, and application in chemical synthesis.
| Parameter | Description | Reference(s) |
| Stability | Stable under normal conditions. | [2] |
| Conditions to Avoid | Incompatible products. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Oxides of boron. | [2] |
Synthesis of (2-Bromophenyl)boronic acid
A common synthetic route to (2-Bromophenyl)boronic acid begins with 2-bromoaniline. The synthesis involves a multi-step process, which is outlined in the workflow diagram below.[2][3][4]
Key Synthetic Applications and Experimental Protocols
(2-Bromophenyl)boronic acid is a cornerstone reagent in modern organic synthesis, primarily utilized in two significant types of reactions: the Suzuki-Miyaura cross-coupling for the formation of biaryl compounds and as a catalyst for "greener" amidation reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. (2-Bromophenyl)boronic acid serves as an excellent coupling partner for the synthesis of various substituted biphenyls, which are common structural motifs in pharmaceuticals and functional materials.[2][5]
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
The following is a representative protocol for the Suzuki-Miyaura coupling of (2-Bromophenyl)boronic acid with an aryl bromide.
Materials:
-
(2-Bromophenyl)boronic acid
-
Aryl bromide (e.g., 4-iodoanisole)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Bromophenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add toluene (10 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.
Boron-Catalyzed Amidation
(2-Bromophenyl)boronic acid can act as a catalyst for the direct formation of amides from carboxylic acids and amines. This method is considered a "greener" alternative to traditional amidation procedures that often require stoichiometric activating agents, leading to significant waste generation.[6][7] The proposed mechanism involves the activation of the carboxylic acid by the boronic acid, facilitating nucleophilic attack by the amine.
The following protocol is based on the general principles of boronic acid-catalyzed amidation.[7]
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Amine (e.g., benzylamine)
-
(2-Bromophenyl)boronic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the carboxylic acid (10 mmol), the amine (10 mmol), and (2-Bromophenyl)boronic acid (0.5 mmol, 5 mol%).
-
Add toluene (50 mL) to the flask.
-
Heat the mixture to reflux under an inert atmosphere. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide product by recrystallization or column chromatography.
Safety and Handling
(2-Bromophenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Bromophenyl)boronic acid is a valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its reactivity in key transformations such as the Suzuki-Miyaura coupling and catalytic amidation, makes it an indispensable tool for chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Bromophenylboronic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Bromophenylboronic acid | 244205-40-1 [chemicalbook.com]
- 4. Application research of 2-Bromophenylboronic acid_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. US6384278B1 - Boron-mediated amidation of carboxylic acids - Google Patents [patents.google.com]
